molecular formula C16H16O2 B8588857 4-(2,4,6-Trimethylphenyl)benzoic acid CAS No. 66818-63-1

4-(2,4,6-Trimethylphenyl)benzoic acid

Cat. No. B8588857
M. Wt: 240.30 g/mol
InChI Key: QMHHTHIWRXMBCG-UHFFFAOYSA-N
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Patent
US06652835B1

Procedure details

To a solution of mesitylboronic acid (10 9) and 4-bromobenzoic acid (12.9 g) in 1-propanol (150 mL) and DME (200 mL) were added triphenylphosphine (0.128 g), 2M sodium carbonate solution (37 mL) and water (30 mL). To the mixture was added palladium acetate (82 mg) under nitrogen atmosphere. The mixture was heated to reflux overnight. After the heat source was removed, 100 mL of water was added and stirred for 2.5 h while cooling to room temperature. The darkened mixture was diluted with 150 mL of ethyl acetate and the two phases were separated. The organic layer was washed several times with saturated sodium bicarbonate solution until TLC indicated that 4-bromobenzoic acid (Rf=0.55, eluant: CH2Cl2/CH3OH=5) was completely removed. The solution was extracted three times with 200 mL of 1N NaOH solution. To the combined aqueous layers was added about 50 mL of 12 N HCl to pH 3. The resultant precipitate were filtered, washed with water, and dried to give 4-Mesitylbenzoic acid as a white solid (8.81g). Rf=0.75 (eluant: CH2Cl2/CH3OH=5) 1H-NMR (300 MHz, CDCl3): δ1.997 (s,6 H), 2.340 (s,3 H), 6.961 (s,2 H), 7.274 (d,J=8.1 Hz,2 H), 8.177 (d,J=8.1Hz,2 H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
0.128 g
Type
reactant
Reaction Step One
Quantity
37 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
82 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:12])[CH:6]=[C:5]([CH3:7])[CH:4]=[C:3]([CH3:8])[C:2]=1B(O)O.Br[C:14]1[CH:22]=[CH:21][C:17]([C:18]([OH:20])=[O:19])=[CH:16][CH:15]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(=O)([O-])[O-].[Na+].[Na+]>C(O)CC.COCCOC.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.O>[C:1]1([CH3:12])[CH:6]=[C:5]([CH3:7])[CH:4]=[C:3]([CH3:8])[C:2]=1[C:14]1[CH:22]=[CH:21][C:17]([C:18]([OH:20])=[O:19])=[CH:16][CH:15]=1 |f:3.4.5,8.9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=C(C(=CC(=C1)C)C)B(O)O)C
Name
Quantity
12.9 g
Type
reactant
Smiles
BrC1=CC=C(C(=O)O)C=C1
Name
Quantity
0.128 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
37 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
C(CC)O
Name
Quantity
200 mL
Type
solvent
Smiles
COCCOC
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
82 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
After the heat source was removed
ADDITION
Type
ADDITION
Details
100 mL of water was added
ADDITION
Type
ADDITION
Details
The darkened mixture was diluted with 150 mL of ethyl acetate
CUSTOM
Type
CUSTOM
Details
the two phases were separated
WASH
Type
WASH
Details
The organic layer was washed several times with saturated sodium bicarbonate solution until TLC
CUSTOM
Type
CUSTOM
Details
was completely removed
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted three times with 200 mL of 1N NaOH solution
ADDITION
Type
ADDITION
Details
To the combined aqueous layers was added about 50 mL of 12 N HCl to pH 3
FILTRATION
Type
FILTRATION
Details
The resultant precipitate were filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C1(=C(C(=CC(=C1)C)C)C1=CC=C(C(=O)O)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.81 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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